Cas no 951902-02-6 (methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate)

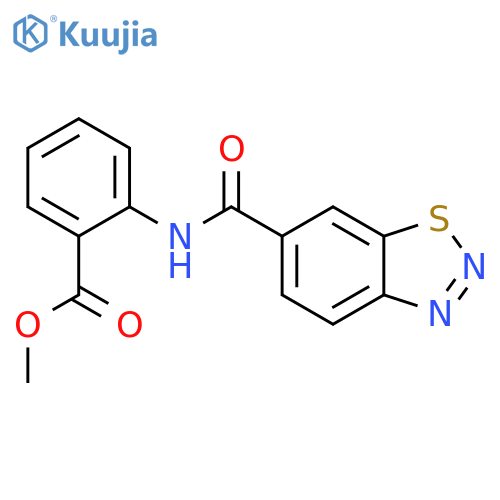

951902-02-6 structure

商品名:methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate

CAS番号:951902-02-6

MF:C15H11N3O3S

メガワット:313.331141710281

CID:5430982

methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate 化学的及び物理的性質

名前と識別子

-

- methyl 2-(1,2,3-benzothiadiazole-6-carbonylamino)benzoate

- Benzoic acid, 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]-, methyl ester

- methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate

-

- インチ: 1S/C15H11N3O3S/c1-21-15(20)10-4-2-3-5-11(10)16-14(19)9-6-7-12-13(8-9)22-18-17-12/h2-8H,1H3,(H,16,19)

- InChIKey: VZNSEYPRUYSYHS-UHFFFAOYSA-N

- ほほえんだ: C(OC)(=O)C1=CC=CC=C1NC(C1C=C2SN=NC2=CC=1)=O

methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3375-0068-2μmol |

methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate |

951902-02-6 | 90%+ | 2μl |

$57.0 | 2023-04-26 | |

| Life Chemicals | F3375-0068-1mg |

methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate |

951902-02-6 | 90%+ | 1mg |

$54.0 | 2023-04-26 | |

| Life Chemicals | F3375-0068-2mg |

methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate |

951902-02-6 | 90%+ | 2mg |

$59.0 | 2023-04-26 | |

| Life Chemicals | F3375-0068-3mg |

methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate |

951902-02-6 | 90%+ | 3mg |

$63.0 | 2023-04-26 | |

| Life Chemicals | F3375-0068-4mg |

methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate |

951902-02-6 | 90%+ | 4mg |

$66.0 | 2023-04-26 |

methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate 関連文献

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

951902-02-6 (methyl 2-(1,2,3-benzothiadiazole-6-amido)benzoate) 関連製品

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量